Cas no 92012-22-1 (tert-butyl 2-acetylpyrrolidine-1-carboxylate)

tert-butyl 2-acetylpyrrolidine-1-carboxylate structure
92012-22-1 structure
Nome del prodotto:tert-butyl 2-acetylpyrrolidine-1-carboxylate
Numero CAS:92012-22-1
MF:C11H19NO3
MW:213.273463487625
MDL:MFCD16308624
CID:858986
PubChem ID:15587526

tert-butyl 2-acetylpyrrolidine-1-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • tert-butyl 2-acetylpyrrolidine-1-carboxylate
    • 1,1-Dimethylethyl 2-acetyl-1-pyrrolidinecarboxylate (ACI)
    • 2-Acetyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • 1-Boc-2-acetyl-pyrrolidine
    • AKOS004910675
    • tert-butyl2-acetylpyrrolidine-1-carboxylate
    • AS-40255
    • SB39930
    • MFCD16308624
    • SB39886
    • MFCD11975894
    • (R)-1-(1-Boc-2-pyrrolidinyl)ethanone
    • DA-01030
    • SCHEMBL5423413
    • 2-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
    • SY097649
    • 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester
    • EN300-85377
    • Z1258568622
    • CS-0048434
    • SB38243
    • MFCD11975893
    • 92012-22-1
    • (S)-1-Boc-2-acetylpyrrolidine
    • DB-079215
    • SY111282
    • MDL: MFCD16308624
    • Inchi: 1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3
    • Chiave InChI: NNCPMJHKYIRKSA-UHFFFAOYSA-N
    • Sorrisi: O=C(N1C(C(C)=O)CCC1)OC(C)(C)C

Proprietà calcolate

  • Massa esatta: 213.13649347g/mol
  • Massa monoisotopica: 213.13649347g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 268
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.6Ų
  • XLogP3: 1.4

tert-butyl 2-acetylpyrrolidine-1-carboxylate Informazioni sulla sicurezza

tert-butyl 2-acetylpyrrolidine-1-carboxylate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-85377-0.1g
tert-butyl 2-acetylpyrrolidine-1-carboxylate
92012-22-1 95.0%
0.1g
$96.0 2025-02-20
eNovation Chemicals LLC
D587402-5G
tert-butyl 2-acetylpyrrolidine-1-carboxylate
92012-22-1 97%
5g
$310 2024-07-21
Enamine
EN300-85377-5.0g
tert-butyl 2-acetylpyrrolidine-1-carboxylate
92012-22-1 95.0%
5.0g
$881.0 2025-02-20
Chemenu
CM198011-5g
1-Boc-2-acetyl-pyrrolidine
92012-22-1 95%
5g
$711 2021-08-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0354-25g
1-Boc-2-acetyl-pyrrolidine
92012-22-1 98%
25g
33497.67CNY 2021-05-08
eNovation Chemicals LLC
Y1123161-1g
1-Boc-2-acetyl-pyrrolidine
92012-22-1 95%
1g
$340 2024-07-28
Aaron
AR00H3PC-5g
tert-butyl 2-acetylpyrrolidine-1-carboxylate
92012-22-1 97%
5g
$238.00 2025-02-11
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
75R0354-100mg
1-Boc-2-acetyl-pyrrolidine
92012-22-1 98%
100mg
1000.69CNY 2021-05-08
eNovation Chemicals LLC
Y1123161-100mg
1-Boc-2-acetyl-pyrrolidine
92012-22-1 95%
100mg
$190 2024-07-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA3051-500mg
tert-butyl 2-acetylpyrrolidine-1-carboxylate
92012-22-1 97%
500mg
¥461.0 2024-04-15

tert-butyl 2-acetylpyrrolidine-1-carboxylate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  16 h, rt
Riferimento
New short and general synthesis of three key Maillard flavour compounds: 2-Acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine and 5-acetyl-2,3-dihydro-4H-1,4-thiazine
Deblander, Jurgen; Van Aeken, Sam; Adams, An; De Kimpe, Norbert; Abbaspour Tehrani, Kourosch, Food Chemistry, 2015, 168, 327-331

Synthetic Routes 2

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 12 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Riferimento
Palladium-catalyzed asymmetric allylic alkylation of acyclic ketones for synthesis of 2,2-disubstituted pyrrolidine derivatives
Lian, Wen-Fang; Wang, Cui-Cui; Kang, Huai-Ping; Li, Hai-Ling; Feng, Juan; et al, Tetrahedron Letters, 2017, 58(14), 1399-1402

Synthetic Routes 3

Condizioni di reazione
Riferimento
Catalytic hydrogenation of pyrroles at atmospheric pressure
Kaiser, Hans Peter; Muchowski, Joseph M., Journal of Organic Chemistry, 1984, 49(22), 4203-9

Synthetic Routes 4

Condizioni di reazione
1.1 Solvents: Diethyl ether
Riferimento
New and Convenient Syntheses of the Important Roasty, Popcorn-like Smelling Food Aroma Compounds 2-Acetyl-1-pyrroline and 2-Acetyltetrahydropyridine from Their Corresponding Cyclic α-Amino Acids
Hofmann, Thomas; Schieberle, Peter, Journal of Agricultural and Food Chemistry, 1998, 46(2), 616-619

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  0 °C; 1.5 h, 0 °C
1.2 Solvents: Water
Riferimento
Flavoring compositions for savory applications
, World Intellectual Property Organization, , ,

tert-butyl 2-acetylpyrrolidine-1-carboxylate Raw materials

tert-butyl 2-acetylpyrrolidine-1-carboxylate Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92012-22-1)tert-butyl 2-acetylpyrrolidine-1-carboxylate
A1045536
Purezza:99%/99%
Quantità:5g/50g
Prezzo ($):244.0/1982.0